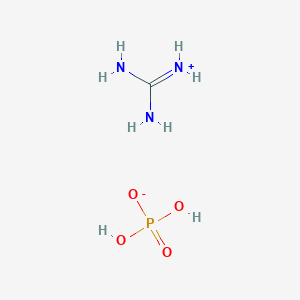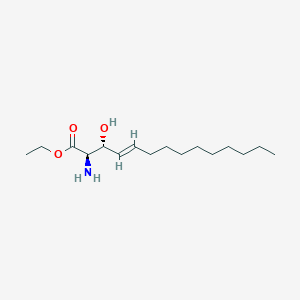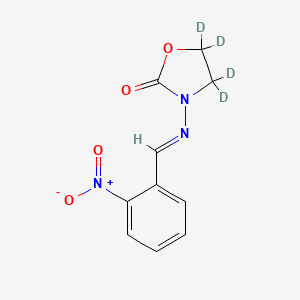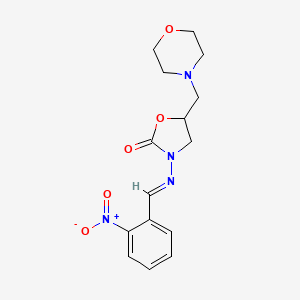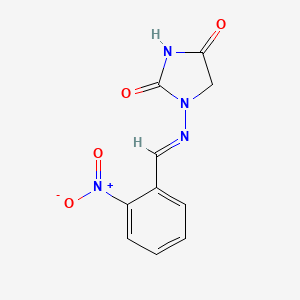
23-ヒドロキシブデソニド
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
23-Hydroxybudesonide, also known as 23-Hydroxybudesonide, is a useful research compound. Its molecular formula is C25H34O7 and its molecular weight is 446.5 g/mol. The purity is usually 95%.
BenchChem offers high-quality 23-Hydroxybudesonide suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about 23-Hydroxybudesonide including the price, delivery time, and more detailed information at info@benchchem.com.
科学的研究の応用
プロテオミクス研究
23-ヒドロキシブデソニドは、プロテオミクス研究のための生化学物質として使用されます {svg_1}. プロテオミクスは、タンパク質、特にその構造と機能を大規模に研究する分野です。この化合物は、タンパク質相互作用の研究、潜在的な薬物標的の特定、タンパク質レベルでの複雑な生物学的プロセスの理解に使用できます。
抗腫瘍剤
23-ヒドロキシブデソニドは、抗腫瘍剤としての可能性を示しています {svg_2}. 研究によると、23-ヒドロキシブデソニドの誘導体は、ベチュリン酸または23-ヒドロキシベチュリン酸よりも、マウスH22およびB16でより強い抗腫瘍活性を示しました {svg_3}. これは、23-ヒドロキシブデソニドとその誘導体は、癌治療における可能性をさらに探求できることを示唆しています。
誘導体の合成
23-ヒドロキシブデソニドは、さまざまな誘導体の合成のための前駆体として役立ちます {svg_4}. これらの誘導体は、構造活性相関を研究し、効力と安全性プロファイルが向上した新薬を開発するために使用できます。
薬理学的調査
23-ヒドロキシブデソニドとベチュリン酸の類似した薬理学的活性は、この化合物が薬理学的調査で使用できることを示唆しています {svg_5}. これは、薬物の作用機序、吸収、分布、代謝、排泄(ADME)特性、および潜在的な副作用を理解するのに役立ちます。
創薬
抗腫瘍活性とさまざまな誘導体の合成のための前駆体として役立つ能力を考えると、23-ヒドロキシブデソニドは創薬に使用できます {svg_6}. これは、さまざまな病気、特に癌に対する新薬の設計と開発に使用できます。
天然物研究
23-ヒドロキシブデソニドは、シナ薬草の根から単離された天然物です {svg_7}. これは、天然物の生物学的活性を研究し、自然界から新しい治療薬を発見するために、天然物研究で使用できます。
作用機序
Target of Action
23-Hydroxybudesonide is a metabolite of Budesonide , which is a glucocorticoid . Glucocorticoids primarily target the glucocorticoid receptor, a type of nuclear receptor that is present inside the cells . When activated, this receptor mediates changes in gene expression that lead to multiple downstream effects over hours to days .
Mode of Action
The mode of action of 23-Hydroxybudesonide is likely similar to that of Budesonide, given that it is a metabolite of the latter . Budesonide, upon binding to the glucocorticoid receptor, leads to decreased vasodilation and permeability of capillaries, as well as decreased leukocyte migration to sites of inflammation . This results in a reduction of inflammation and associated symptoms .
Biochemical Pathways
Budesonide follows the general metabolic pathways reported for synthetic glucocorticoids . The metabolism of Budesonide in the liver involves the cytochrome P450 system, specifically CYP3A4, leading to two metabolites: 16 alpha-hydroxyprednisolone and 6 beta-hydroxybudesonide . One of the epimers of Budesonide, the 22S epimer, produces a metabolite tentatively identified as 23-hydroxybudesonide .
Pharmacokinetics
The pharmacokinetics of 23-Hydroxybudesonide would be expected to be similar to that of Budesonide. After inhalation of nebulized Budesonide, absorption is rapid . Budesonide is highly protein-bound, undergoes extensive first-pass hepatic metabolism, and is primarily excreted in the urine as metabolites . In children aged 3 to 6 years, the volume of distribution at steady state of Budesonide is approximately 3 L/kg, with a terminal elimination half-life of 2.3 hours .
Result of Action
The result of the action of 23-Hydroxybudesonide is likely to be similar to that of Budesonide, given that it is a metabolite of the latter . Budesonide is used to treat inflammatory conditions of the lungs and intestines such as asthma, COPD, Crohn’s disease, and ulcerative colitis . It reduces inflammation and associated symptoms in these conditions .
Action Environment
The action of 23-Hydroxybudesonide, like Budesonide, can be influenced by various environmental factors. For instance, the pH level in the gastrointestinal tract can affect the absorption and bioavailability of orally administered Budesonide . Furthermore, factors such as the presence of food or concurrent administration of other medications can also influence the pharmacokinetics and pharmacodynamics of Budesonide .
生化学分析
Biochemical Properties
23-Hydroxybudesonide plays a crucial role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. One of the primary enzymes involved in its metabolism is cytochrome P450 3A4 (CYP3A4), which hydroxylates budesonide to form 23-Hydroxybudesonide . This interaction is essential for the biotransformation of budesonide, affecting its pharmacokinetics and pharmacodynamics. Additionally, 23-Hydroxybudesonide may interact with glucocorticoid receptors, influencing anti-inflammatory responses.
Cellular Effects
23-Hydroxybudesonide impacts various cell types and cellular processes. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For instance, in immune cells, 23-Hydroxybudesonide can suppress the production of pro-inflammatory cytokines, thereby reducing inflammation . It also affects the expression of genes involved in the inflammatory response, leading to decreased cellular activation and proliferation.
Molecular Mechanism
The molecular mechanism of 23-Hydroxybudesonide involves binding interactions with glucocorticoid receptors. Upon binding, it induces a conformational change in the receptor, facilitating its translocation to the nucleus. In the nucleus, the receptor-ligand complex binds to glucocorticoid response elements (GREs) on DNA, regulating the transcription of target genes . This process results in the inhibition of pro-inflammatory genes and the activation of anti-inflammatory genes. Additionally, 23-Hydroxybudesonide may inhibit the activity of certain enzymes involved in the inflammatory cascade, further contributing to its anti-inflammatory effects.
Temporal Effects in Laboratory Settings
In laboratory settings, the effects of 23-Hydroxybudesonide can vary over time. The compound’s stability and degradation are critical factors influencing its long-term effects on cellular function. Studies have shown that 23-Hydroxybudesonide remains stable under specific conditions, maintaining its biological activity . Prolonged exposure to certain environmental factors may lead to its degradation, reducing its efficacy. Long-term studies in vitro and in vivo have demonstrated sustained anti-inflammatory effects, although the extent of these effects may diminish over time due to metabolic degradation.
Dosage Effects in Animal Models
The effects of 23-Hydroxybudesonide vary with different dosages in animal models. At therapeutic doses, it exhibits potent anti-inflammatory effects without significant adverse effects . At higher doses, toxic effects such as immunosuppression and metabolic disturbances may occur. Threshold effects have been observed, where a minimum effective dose is required to achieve the desired therapeutic outcome. These findings highlight the importance of dose optimization to balance efficacy and safety.
Metabolic Pathways
23-Hydroxybudesonide is involved in several metabolic pathways. It is primarily metabolized by cytochrome P450 enzymes, particularly CYP3A4, which hydroxylates budesonide to form 23-Hydroxybudesonide . This metabolite can undergo further biotransformation, including conjugation reactions, to form more water-soluble compounds for excretion. The metabolic pathways of 23-Hydroxybudesonide also influence its pharmacokinetic properties, such as absorption, distribution, metabolism, and excretion. Understanding these pathways is crucial for optimizing its therapeutic use and minimizing potential side effects.
特性
CAS番号 |
109423-03-2 |
|---|---|
分子式 |
C25H34O7 |
分子量 |
446.5 g/mol |
IUPAC名 |
(1S,2S,4R,8S,9S,11S,12S,13R)-11-hydroxy-8-(2-hydroxyacetyl)-6-(1-hydroxypropyl)-9,13-dimethyl-5,7-dioxapentacyclo[10.8.0.02,9.04,8.013,18]icosa-14,17-dien-16-one |
InChI |
InChI=1S/C25H34O7/c1-4-17(28)22-31-20-10-16-15-6-5-13-9-14(27)7-8-23(13,2)21(15)18(29)11-24(16,3)25(20,32-22)19(30)12-26/h7-9,15-18,20-22,26,28-29H,4-6,10-12H2,1-3H3/t15-,16-,17?,18-,20+,21+,22?,23-,24-,25+/m0/s1 |
InChIキー |
OBFKEHNWUXWRPI-BZGQYQIDSA-N |
SMILES |
CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
異性体SMILES |
CCC(C1O[C@@H]2C[C@H]3[C@@H]4CCC5=CC(=O)C=C[C@@]5([C@H]4[C@H](C[C@@]3([C@@]2(O1)C(=O)CO)C)O)C)O |
正規SMILES |
CCC(C1OC2CC3C4CCC5=CC(=O)C=CC5(C4C(CC3(C2(O1)C(=O)CO)C)O)C)O |
同義語 |
(11β,16α)-11,21-Dihydroxy-16,17-[(2-hydroxybutylidene)bis(oxy)]pregna-1,4-diene-3,20-dione |
製品の起源 |
United States |
Q1: What is known about the formation of 23-hydroxybudesonide?
A1: The research indicates that 23-hydroxybudesonide is tentatively identified as a metabolite specifically produced from the 22S epimer of budesonide during its metabolism in the liver. [] This metabolic pathway appears to involve the oxidation of the unique 16α, 17α-acetal substituent present in budesonide. []
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


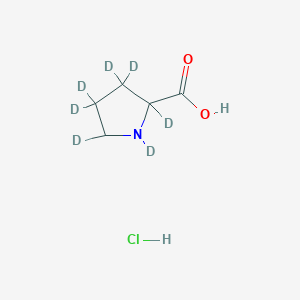

![Bis((1S,2R,3S,5S)-2,6,6-trimethylbicyclo[3.1.1]heptan-3-yl)borane](/img/structure/B1141341.png)
![dimethyl (2S)-2-[[2,3,5,6-tetradeuterio-4-[(2,2,2-trifluoroacetyl)amino]benzoyl]amino]pentanedioate](/img/structure/B1141342.png)
![(2-oxo-1,3-dioxol-4-yl)methyl 2-butyl-3-[[4-[2-(2H-tetrazol-5-yl)phenyl]phenyl]methyl]imidazole-4-carboxylate](/img/structure/B1141344.png)
